molecular formula C13H18N2O4 B181380 Piperazine, 1-methyl-4-phenyl-, oxalate CAS No. 13480-21-2

Piperazine, 1-methyl-4-phenyl-, oxalate

Cat. No.: B181380
CAS No.: 13480-21-2
M. Wt: 266.29 g/mol
InChI Key: QBSHKVNTERHFBO-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-phenyl-, oxalate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring, with oxalate as the counterion. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-methyl-4-phenyl-, oxalate typically involves the following steps:

Industrial Production Methods

Industrial production of piperazine derivatives often employs continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-phenyl-, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine, 1-methyl-4-phenyl-, oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of piperazine, 1-methyl-4-phenyl-, oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, piperazine derivatives are known to act as agonists or antagonists at neurotransmitter receptors, modulating their activity and affecting neuronal signaling pathways. The compound may also inhibit certain enzymes, leading to altered metabolic processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-phenyl-, oxalate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both methyl and phenyl groups on the piperazine ring enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-methyl-4-phenylpiperazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.C2H2O4/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6H,7-10H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSHKVNTERHFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158956
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-21-2
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013480212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-phenyl-, oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20158956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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